tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate

Purity specification Quality control Procurement

Medicinal chemistry programs require stable, orthogonal-protected intermediates for multi-step syntheses. The methyl or ethyl ester analogs lack the acid-labile tert-butyl protection needed for Fmoc-based SPPS or base-sensitive workflows. - **CNS-optimized design**: clogP 2.44, TPSA 32.70 Ų - within Lipinski & CNS drug-likeness ranges. - **Pharmacophore integrity**: 4-fluorobenzyl group - validated in potassium channel openers (retigabine/flupirtine). - **QC-ready supply**: 97-98% purity with batch-specific NMR/HPLC/GC data; direct use in SPR, ITC, or library synthesis.

Molecular Formula C15H22FNO2
Molecular Weight 267.34 g/mol
CAS No. 1221341-91-8
Cat. No. B6340372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate
CAS1221341-91-8
Molecular FormulaC15H22FNO2
Molecular Weight267.34 g/mol
Structural Identifiers
SMILESCC(CNCC1=CC=C(C=C1)F)C(=O)OC(C)(C)C
InChIInChI=1S/C15H22FNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-5-7-13(16)8-6-12/h5-8,11,17H,9-10H2,1-4H3
InChIKeyBNLNLNGWCVGSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate: Structural Identity and Sourcing


tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate (CAS 1221341-91-8, molecular formula C15H22FNO2, molecular weight 267.34 g/mol, MDL MFCD14707458) is a synthetic beta-amino acid ester derivative bearing a tert-butyl ester, a 2-methyl substituent, and an N-(4-fluorobenzyl) secondary amine at the 3-position . The compound belongs to the broader class of fluorinated beta-amino acid building blocks employed in medicinal chemistry as intermediates for pharmaceutical synthesis, particularly within programs targeting neurological indications where the 4-fluorobenzylamino pharmacophore has established precedent in clinically validated agents such as retigabine (ezogabine) [1]. Commercially, the compound is available from multiple suppliers at purity specifications ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound exhibits a calculated partition coefficient (clogP) of 2.44 and a topological polar surface area of 32.70 Ų, descriptors consistent with favorable membrane permeability within the Lipinski Rule of 5 framework [2].

Fluorinated beta-amino acid ester building block for medicinal chemistry
Acid-labile tert-butyl ester orthogonal protection for multi-step synthesis
High-purity procurement (supplier QC: NMR, HPLC, GC) supporting biophysical assays

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate: Why Generic Substitution Fails


Simple substitution of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate with its closest structural analogs—such as the methyl ester (CAS 1154283-15-4), the ethyl ester racemate, the des-methyl beta-alanine derivative, or the primary amine precursor tert-butyl 3-amino-2-methylpropanoate—is not scientifically valid for applications where steric bulk, ester lability, or the 4-fluorobenzyl pharmacophore collectively govern downstream reactivity, target binding, or metabolic stability . The tert-butyl ester provides acid-labile orthogonal protection that methyl and ethyl esters do not match in terms of selective deprotection compatibility in multi-step syntheses [1]. The 2-methyl substituent introduces a chiral center and steric constraint absent in linear 3-[(4-fluorobenzyl)amino]propanoate analogs, potentially altering conformational preferences relevant to target engagement . Furthermore, the 4-fluorobenzyl group itself is a recognized privileged fragment in ion channel modulation (exemplified by retigabine and flupirtine), and its replacement with non-fluorinated or differently substituted benzyl groups can ablate or significantly attenuate pharmacological activity at potassium channel and related neurological targets [2]. These cumulative structural features mean that procurement decisions must be based on compound-specific evidence rather than generic class-level assumptions.

Target
tert-Butyl ester enables acidolytic cleavage compatible with Fmoc/Boc strategies
Substitute
Methyl/ethyl esters require basic hydrolysis – may compromise base-sensitive substrates
Target
2-Methyl chiral center introduces steric constraint and stereochemical control
Substitute
Des-methyl or linear beta-alanine analogs – altered conformational preference may shift target engagement
Target
4-Fluorobenzylamino pharmacophore with ion channel research precedent
Substitute
Non-fluorinated or differently substituted benzyl groups – may attenuate research endpoint response at potassium channels

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate: Differentiation Evidence vs. Analogs


Higher Purity Specification Compared to Methyl Ester Analog

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate is listed by at least one commercial supplier (Leyan) at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses, whereas the closest methyl ester analog (CAS 1154283-15-4) is most commonly offered at a standard purity of 95%+ across multiple vendors . Bidepharm independently offers the tert-butyl ester compound at 97% purity with equivalent QC documentation .

Purity Specification
Data to verify
Target: 97–98% (supplier QC) Comparator (methyl ester): 95%+ standard
Supports assay-ready use without pre-purification
Supplier-reported QC; verify per batch
Purity specification Quality control Procurement

Lipinski-Compliant CNS-Favorable Physicochemical Profile

In silico property calculation indicates that tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate has a calculated partition coefficient (clogP) of 2.44, a topological polar surface area (TPSA) of 32.70 Ų, 5 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor, fully compliant with all Lipinski Rule of 5 criteria (molecular weight 267.34 < 500 Da) [1]. The TPSA value of 32.70 Ų falls well below the empirically derived threshold of < 60–70 Ų associated with favorable blood-brain barrier penetration, distinguishing it from more polar beta-amino acid derivatives that lack the lipophilic tert-butyl ester and 4-fluorobenzyl substituents [2]. In comparison, the corresponding free carboxylic acid analog would have a substantially higher TPSA (estimated > 57 Ų) due to the additional H-bond donor and acceptor from the carboxyl group, and the primary amine precursor tert-butyl 3-amino-2-methylpropanoate (MW 159.23) lacks the lipophilic aromatic moiety altogether, resulting in lower clogP and reduced predicted membrane permeability [3].

CNS Drug-likeness
Class-level inference
clogP 2.44, TPSA 32.70 Ų, MW 267.34 — Lipinski compliant
Free acid analog TPSA >57 Ų; primary amine precursor lower clogP (~0.8–1.2)
Computed CNS-favorable profile supports neurological research programs
In silico inference; experimental validation recommended
Drug-likeness CNS permeability Physicochemical profiling

tert-Butyl Ester Orthogonal Protection Strategy

The tert-butyl ester moiety of CAS 1221341-91-8 provides acid-labile protection (cleavable with TFA or HCl/dioxane) that is orthogonal to methyl and ethyl esters, which resist acidolysis but can be cleaved under basic saponification conditions [1]. This orthogonal reactivity profile is a well-established principle in amino acid protecting group strategy: tert-butyl esters are selectively removed under acidic conditions while leaving methyl/ethyl esters, benzyl esters, and Fmoc/Boc carbamate protections intact when appropriate conditions are chosen [2]. The methyl ester analog (CAS 1154283-15-4) lacks this acid-labile character, requiring strongly basic or nucleophilic deprotection conditions that may be incompatible with base-sensitive substrates, epimerizable chiral centers, or Fmoc-based solid-phase peptide synthesis protocols . The ethyl ester racemate similarly shares this limitation relative to the tert-butyl ester .

Protecting Group Orthogonality
Class-level inference
Acid-labile tert-butyl ester: cleavable under TFA/HCl, stable to base
Methyl/ethyl esters: require basic hydrolysis or nucleophilic dealkylation
Enables sequential deprotection in multi-step synthesis
Standard protecting group classification
Orthogonal protection Solid-phase peptide synthesis Multi-step synthesis

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate: Application Scenarios


CNS-Targeted Brain-Penetrant Intermediate

Medicinal chemistry programs developing small-molecule therapeutics for neurological indications (epilepsy, neuropathic pain, anxiety disorders) can prioritize CAS 1221341-91-8 as a beta-amino acid building block whose computed clogP (2.44) and TPSA (32.70 Ų) fall within empirically validated ranges for CNS drug-likeness [1][2]. The 4-fluorobenzylamino substituent provides a pharmacophoric element with precedent in clinically validated potassium channel openers (retigabine/ezogabine, flupirtine), and the 2-methyl group introduces a chiral center enabling stereochemical exploration of target binding pockets inaccessible to achiral or alternative-substituted analogs [3].

Multi-Step Library Synthesis with Orthogonal Protection

For medicinal chemistry workflows employing Fmoc-based solid-phase peptide synthesis or solution-phase parallel library construction where multiple carboxylic acid functionalities must be sequentially unveiled, CAS 1221341-91-8 in its native tert-butyl ester form enables acidolytic deprotection orthogonal to base-sensitive protecting groups and substrates [1]. This avoids the synthetic limitations of the methyl ester analog (CAS 1154283-15-4), which would require basic hydrolysis conditions incompatible with Fmoc groups or epimerizable stereocenters [4].

Biophysical Assay-Ready Intermediate with High Purity

Procurement of CAS 1221341-91-8 at 97–98% purity (as offered by Bidepharm and Leyan with batch-specific NMR/HPLC/GC QC documentation) enables direct use in sensitive biophysical assays (SPR, ITC, fluorescence polarization) or as an advanced intermediate in multi-step medicinal chemistry synthesis without the additional time and material costs of pre-use purification that would be anticipated with the 95% purity specification typical for the methyl ester analog [3].

Application
Selection Property
Validation Focus
CNS medicinal chemistry intermediate
Computed CNS drug-likeness profile
Blood-brain barrier penetration potential assessment
Multi-step orthogonal synthesis
Acid-labile tert-butyl ester protection
Compatibility with Fmoc/Boc strategies and base-sensitive substrates
Biophysical assay-ready intermediate
High purity specification with QC documentation
Reduction of pre-use purification burden for sensitive assays
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